molecular formula C14H9NO B1307989 2-Cyanobenzophenone CAS No. 37774-78-0

2-Cyanobenzophenone

Cat. No.: B1307989
CAS No.: 37774-78-0
M. Wt: 207.23 g/mol
InChI Key: XPBIJHFBORWDCM-UHFFFAOYSA-N
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Description

2-Cyanobenzophenone (CAS 37774-78-0) is an aromatic ketone derivative characterized by a benzophenone core with a cyano (-CN) group substituted at the ortho position of one benzene ring. Its molecular formula is C₁₄H₉NO, with a molecular weight of 207.23 g/mol . The compound’s structure (Figure 1) combines the electron-withdrawing nature of the cyano group with the planar aromatic system of benzophenone, influencing its reactivity and applications in organic synthesis, pharmaceuticals, and materials science. The InChI key and systematic name (2-benzoylbenzonitrile) further highlight its structural features .

Properties

IUPAC Name

2-benzoylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBIJHFBORWDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394685
Record name 2-Cyanobenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37774-78-0
Record name 2-Cyanobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanobenzophenone
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Scientific Research Applications

Synthetic Chemistry Applications

1. Synthesis of 2-Aminobenzophenones

One of the prominent applications of 2-cyanobenzophenone is its role as a precursor in the synthesis of 2-aminobenzophenones. A study demonstrated that 2-hydrazobenzophenones can be transformed into protected 2-aminobenzophenones through a two-step process involving aryne-based molecular rearrangement. This method has shown high yields and is tolerant of various functional groups, making it suitable for synthesizing pharmaceutical compounds like phenazepam, which is used to treat psychiatric disorders .

Reaction Step Conditions Yield (%)
Aryne rearrangementRoom temperature67%
DeprotectionAcidic conditions>85%

2. Anticancer Activities

Research has indicated that derivatives of 2-aminobenzophenone exhibit significant anticancer activity. For instance, certain compounds derived from this structure have shown effectiveness against cancer cell lines such as MDA-MB-231 and HepG2, with IC50 values indicating potent cytotoxic effects .

Pharmacological Applications

1. Neurological Agents

The synthesis of benzodiazepines from this compound derivatives highlights its importance in pharmacology. Compounds like phenazepam serve as anxiolytics and are synthesized using methodologies that leverage the reactivity of this compound .

2. Antimicrobial Properties

Studies have also explored the antimicrobial potential of 2-aminobenzophenone derivatives against various bacterial strains. The development of Schiff bases from these compounds has shown promising antibacterial activities, indicating their potential for therapeutic applications .

Material Science Applications

1. Photophysical Properties

The photophysical properties of this compound make it an attractive candidate for use in photonic devices and sensors. Its ability to absorb UV light and emit fluorescence can be harnessed in developing advanced materials for optical applications .

Case Studies

Case Study 1: Synthesis of Phenazepam

In a notable study, researchers utilized a one-pot alkylation–E1cB elimination procedure to synthesize phenazepam from this compound derivatives. The optimized conditions led to an impressive yield of 85%, showcasing the compound's utility in medicinal chemistry .

Case Study 2: Anticancer Activity Assessment

A series of experiments evaluated the anticancer potential of various substituted 2-aminobenzophenones derived from this compound. The findings revealed that specific modifications significantly enhanced their efficacy against cancer cell lines, underscoring the compound's versatility in drug development .

Mechanism of Action

The mechanism by which 2-Cyanobenzophenone exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the mechanism involves the transfer of electrons from the reducing agent to the cyano group, resulting in the formation of a benzhydrol. The molecular targets and pathways involved vary based on the context of the reaction or application.

Comparison with Similar Compounds

Key Observations :

  • Polarity and Reactivity: The cyano group in this compound confers higher polarity compared to halogenated derivatives like p-chlorobenzophenone, making it more soluble in polar solvents. However, it lacks the hydrogen-bonding capacity of amino-substituted analogs (e.g., 2-Amino-5-chlorobenzophenone), which impacts its interactions in biological systems .

Research Findings and Challenges

  • Reactivity Differences: The cyano group’s strong electron-withdrawing effect directs electrophilic substitution reactions to meta positions, unlike amino or chloro groups, which activate ortho/para positions .
  • Data Gaps: Limited information on this compound’s spectroscopic data (e.g., NMR, IR) and thermodynamic properties in the provided evidence necessitates further experimental characterization.

Biological Activity

2-Cyanobenzophenone, a compound belonging to the benzophenone class, has garnered attention due to its diverse biological activities. This article delves into the synthesis, structure-activity relationships (SAR), and various biological effects of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its structure, which comprises a benzophenone moiety with a cyano group at the second position. The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Typically involving the reaction of benzoyl chloride with sodium cyanide.
  • Electrophilic Aromatic Substitution : This method allows for the introduction of the cyano group onto the benzophenone scaffold.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this scaffold have shown promising results against various human cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)Notes
6Colo 2050.5Strong tubulin polymerization inhibitor
7MCF-70.3Greater growth inhibition than combretastatin A-4
8DU1450.4Effective against prostate cancer cells

The presence of an amino group at the ortho position has been identified as crucial for enhancing growth inhibition in these compounds.

Antimicrobial Activity

Studies have demonstrated that this compound and its derivatives possess antimicrobial properties. For example, compounds derived from this structure have been tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL

These findings suggest that modifications to the benzophenone structure can lead to enhanced antibacterial efficacy .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds derived from this structure have been evaluated for their ability to scavenge free radicals, with results indicating a significant reduction in oxidative stress markers in vitro:

  • DPPH Radical Scavenging Activity : Compounds exhibited up to 70% inhibition at a concentration of 50 µM.
  • ABTS Assay : Notable activity was recorded, suggesting potential applications in preventing oxidative damage in biological systems.

Structure-Activity Relationship (SAR)

The SAR studies highlight that substituents on the benzophenone core significantly influence biological activity. For instance:

  • Ortho Substituents : Enhance anticancer activity due to improved binding affinity to target proteins.
  • Para Substituents : May reduce activity but can improve solubility and bioavailability.

Case Studies

  • Anticancer Activity Study : A series of novel this compound derivatives were synthesized and tested against a panel of human cancer cell lines. The study revealed that certain derivatives had IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
  • Antimicrobial Efficacy : A study focused on the antibacterial properties of synthesized derivatives showed promising results against multi-drug resistant strains, emphasizing the need for further development in this area .
  • Antioxidant Evaluation : Research conducted on various derivatives demonstrated their capacity to reduce oxidative stress in cellular models, supporting their use as potential therapeutic agents in diseases associated with oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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